

A Technical Guide to the Polypharmacology of Niclosamide in Preclinical Research

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Compound of Interest

Compound Name: *Niclosamide*

Cat. No.: *B1684120*

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This technical guide provides an in-depth exploration of the polypharmacological properties of **niclosamide** as demonstrated in preclinical studies. **Niclosamide**, an FDA-approved anthelmintic drug, has garnered significant attention for its potential in treating a wide array of diseases, including various cancers, viral infections, and metabolic disorders. Its therapeutic versatility stems from its ability to modulate multiple key signaling pathways and biological processes simultaneously. This guide summarizes the quantitative data from preclinical investigations, details common experimental protocols, and visualizes the complex molecular interactions of **niclosamide**.

Quantitative Analysis of Niclosamide's Preclinical Activity

The following tables provide a consolidated view of the quantitative data from various preclinical studies, facilitating a comparative analysis of **niclosamide**'s efficacy across different models.

Table 1: In Vitro Cytotoxicity of **Niclosamide** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Assay Duration (hours)	Reference
A549	Lung Adenocarcinoma	2.60 ± 0.21	24	[1]
A549/DDP (Cisplatin-resistant)	Lung Adenocarcinoma	1.15 ± 0.18	24	[1]
Acute Myeloid Leukemia (AML) Cells	Acute Myeloid Leukemia	0.18 - 1.0	Not Specified	[2]
Human and Canine Osteosarcoma Cells	Osteosarcoma	0.2 - 2.0	Not Specified	[3][4]
Mouse Embryonic Fibroblast (MEF)	Normal	4.54	72	[2]
Normal Human Fibroblast (NHFB)	Normal	5.78	72	[2]
Bone Marrow Cells (Healthy Donors)	Normal	9.00 ± 4.87	Not Specified	[2]

Table 2: In Vitro Antiviral Activity of **Niclosamide** against SARS-CoV-2

Cell Line	SARS-CoV-2 Variant	IC50 Value (nM)	Reference
VeroE6	WA1	1664 ± 149	[5]
VeroE6	B.1.1.7 (Alpha)	298 ± 23	[5]
VeroE6	B.1.351 (Beta)	440 ± 21	[5]
VeroE6	B.1.617.2 (Delta)	774 ± 58	[5]
VeroE6	P.1 (Gamma)	399 ± 34	[5]
H1437	WA1	261	[5]

Table 3: Preclinical Pharmacokinetic Parameters of **Niclosamide** Formulations

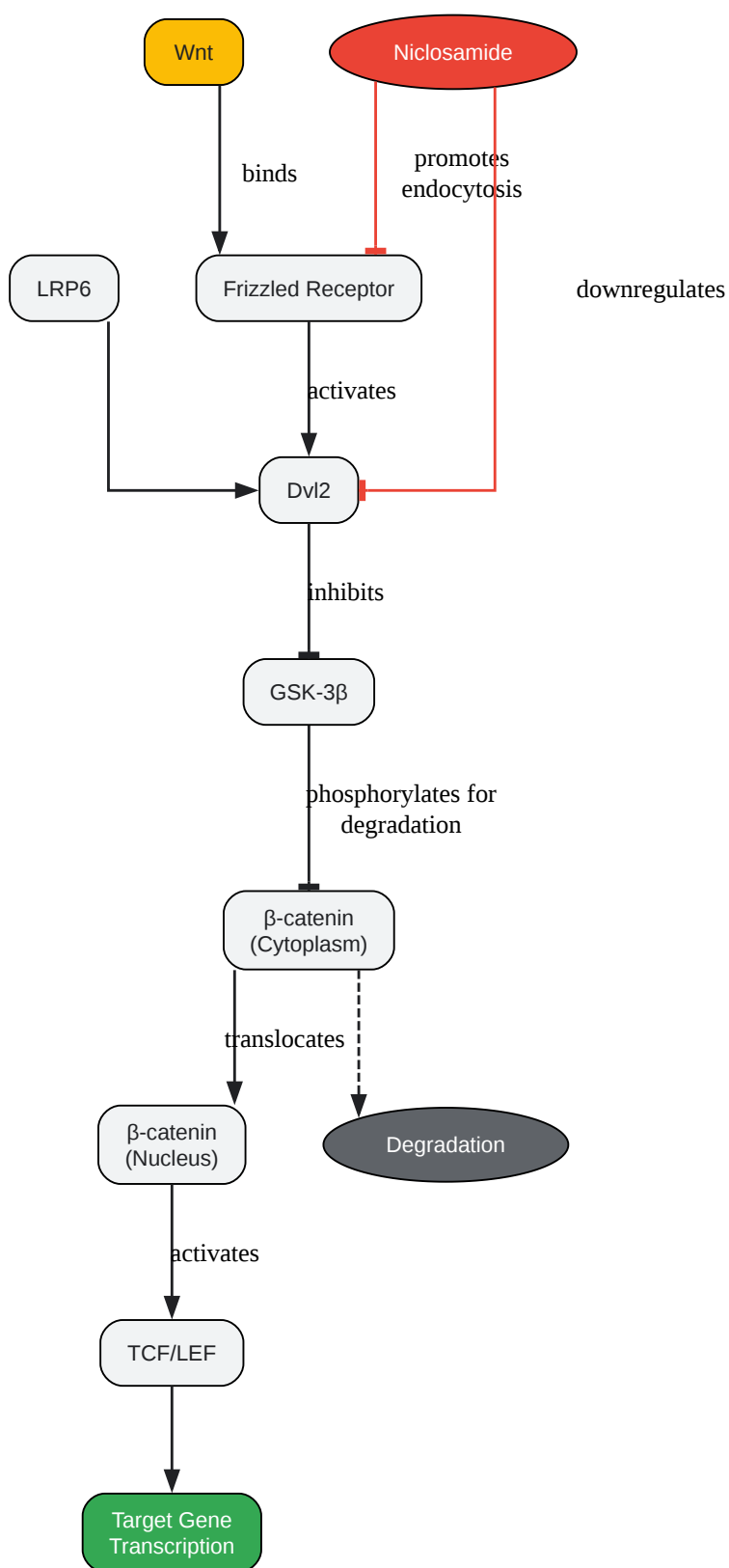
Formulation	Animal Model	Dose & Route	Key Findings	Reference
Nanosuspension	Sprague-Dawley Rats	5 mg/kg (Oral)	Estimated oral bioavailability of 25%.	[6][7]
Nanosuspension	Sprague-Dawley Rats	2 mg/kg (IV)	AUC: 1058 hng/mL.	[7]
Niclosamide Stearate Prodrug (NSPT)	Mouse	50 mg/kg (IV)	t1/2 of approximately 5 hours.	[3][4]
Solution (DMSO/Cremoph or EL/Water)	Rat	2 mg/kg (IV)	AUC: 1.4 hµg/mL.	[8]

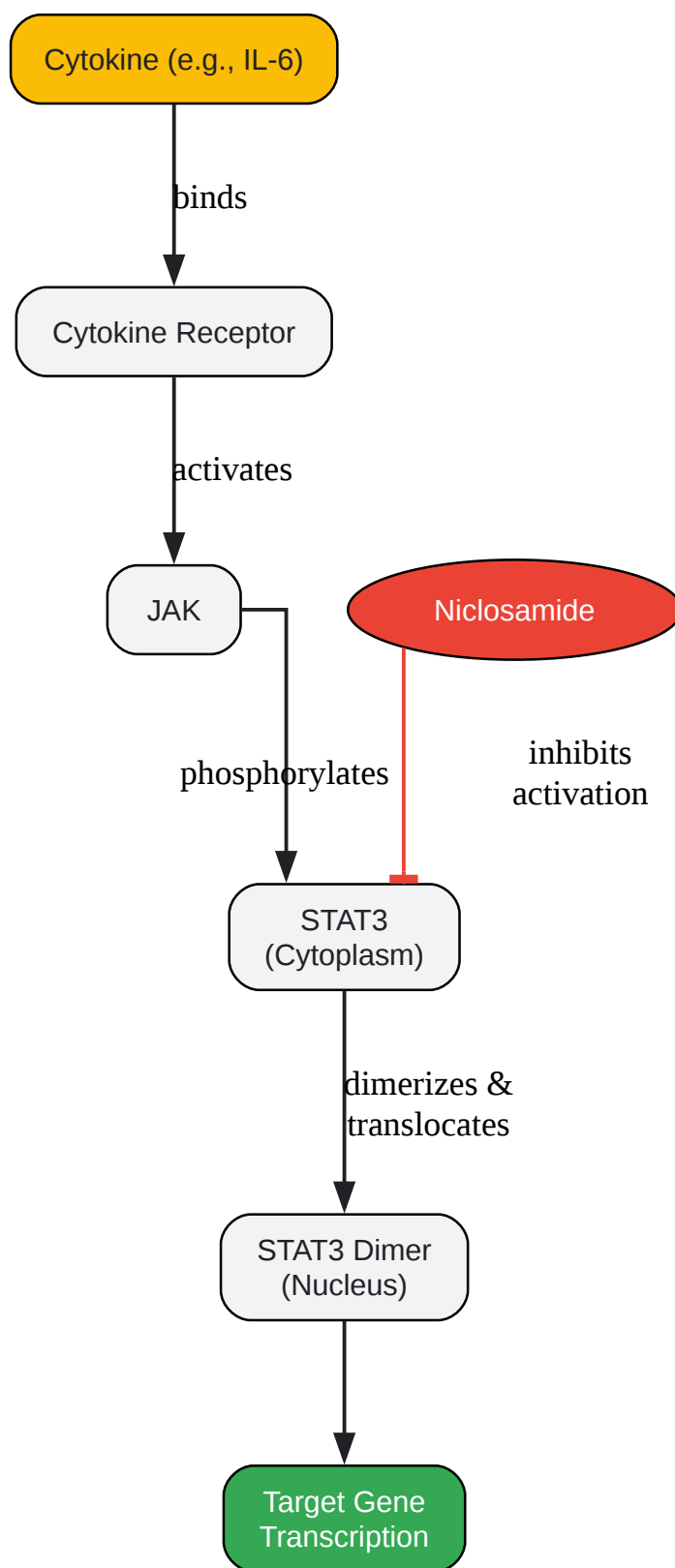
Key Signaling Pathways Modulated by Niclosamide

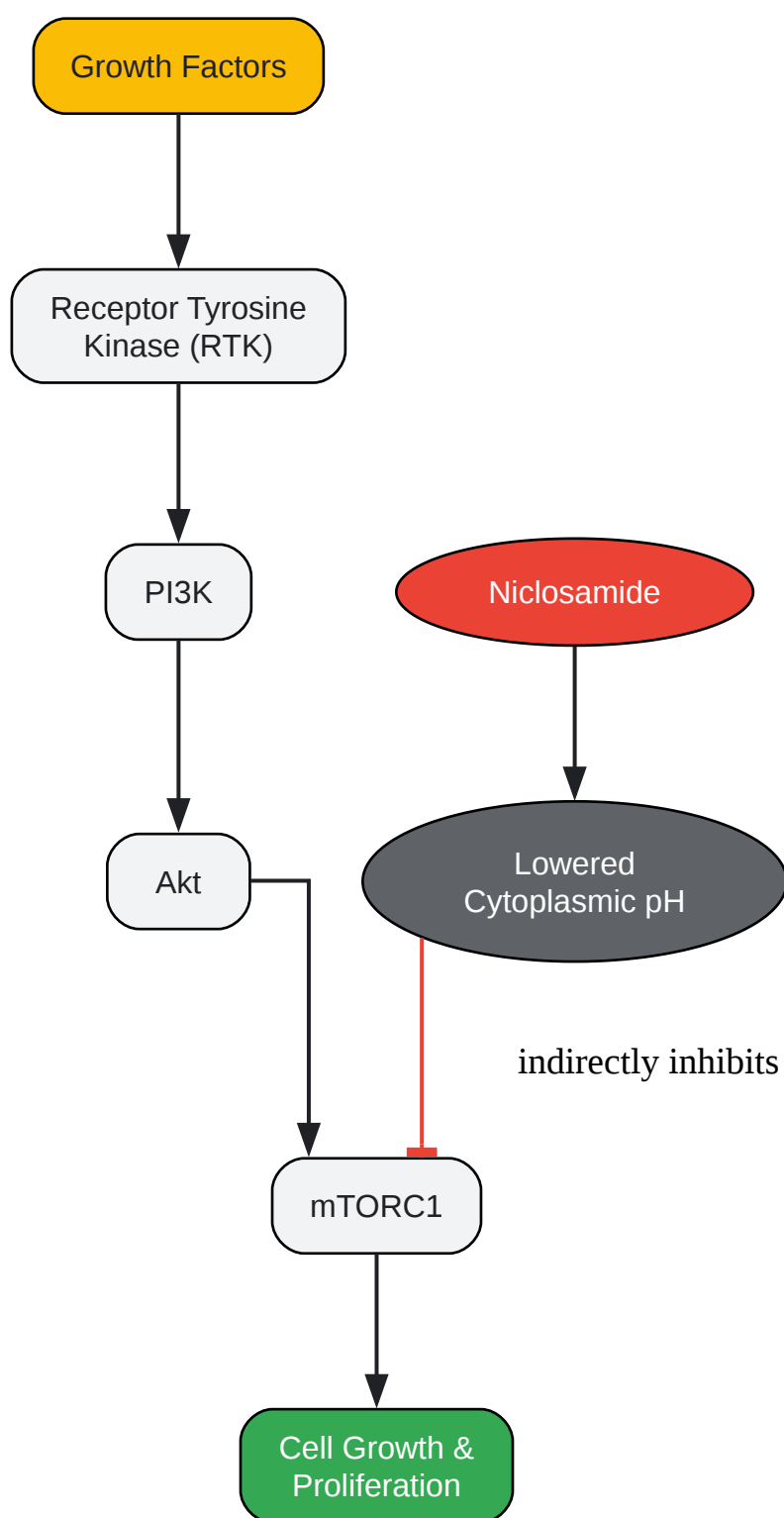
Niclosamide's broad-spectrum activity is attributed to its interaction with multiple signaling cascades critical for cell survival, proliferation, and inflammation.[9][10]

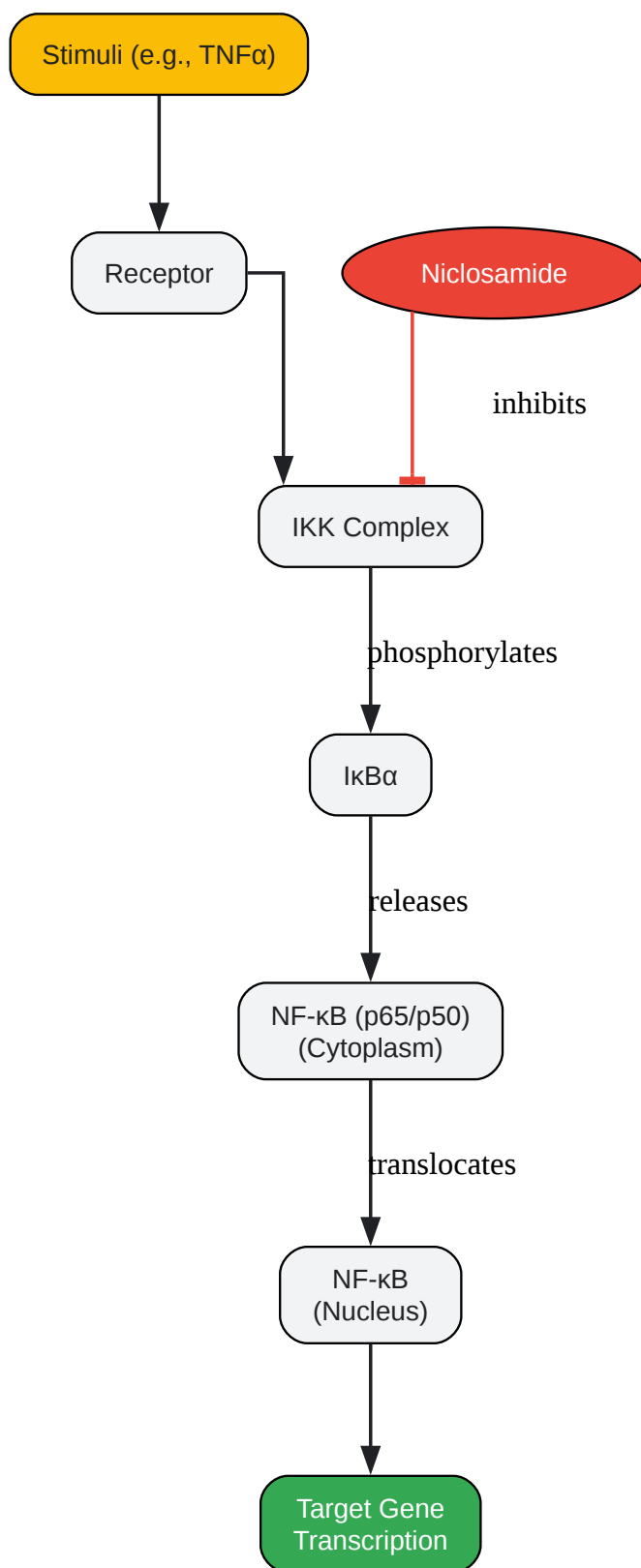
Wnt/β-catenin Signaling

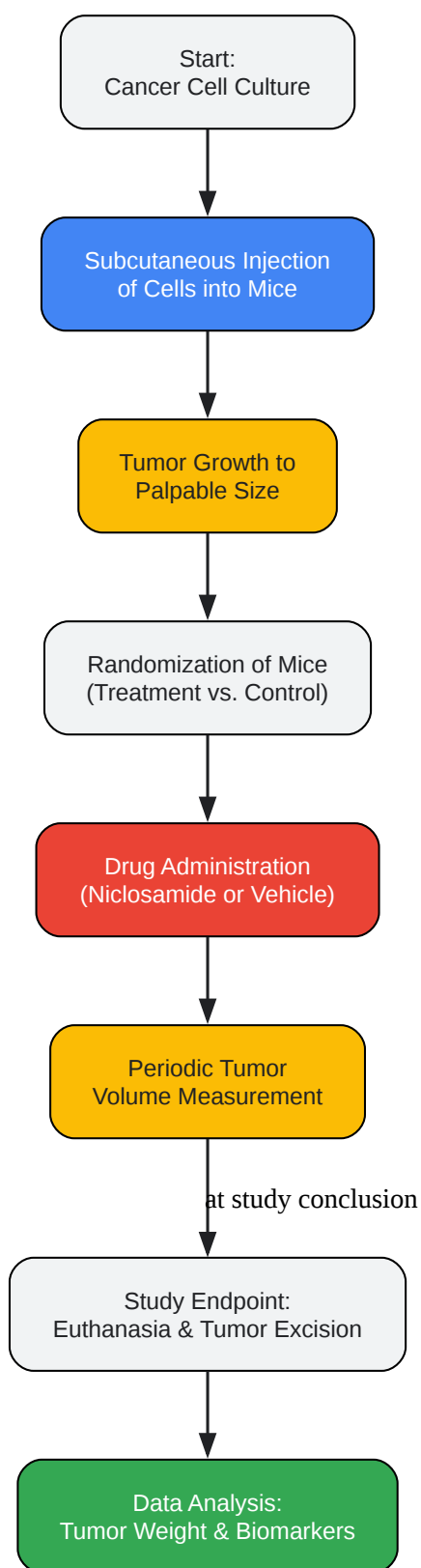
Niclosamide inhibits the Wnt/ β -catenin pathway, which is aberrantly activated in many cancers.^[11] It has been shown to promote the endocytosis of the Wnt receptor Frizzled1, leading to the downregulation of Disheveled-2 (Dvl2) and subsequent degradation of β -catenin.^[11]^[12] This prevents the translocation of β -catenin to the nucleus and the transcription of Wnt target genes.^[12]











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